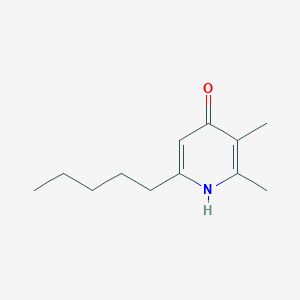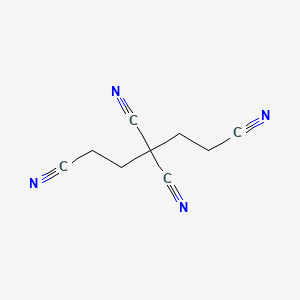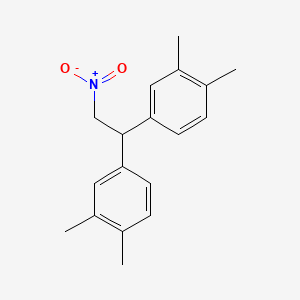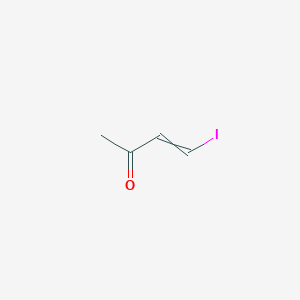
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate is an organophosphorus compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a trichloroethyl group, a phenyl group, and a phosphoramidochloridate moiety. It is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl N-phenylphosphoramidochloridate typically involves the reaction of 2,2,2-trichloroethanol with phenylphosphorodichloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate. The general reaction scheme is as follows:
CCl3CH2OH+PhPCl2O→CCl3CH2OP(Ph)Cl2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the trichloroethyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Pyridine and triethylamine are often used to neutralize the HCl formed during the reaction.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a phosphoramidate, while hydrolysis can produce phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate has several applications in scientific research:
Organic Synthesis:
Bioconjugation: The compound can be used to modify biomolecules such as proteins and nucleic acids.
Medicinal Chemistry: It is explored for the synthesis of potential drug candidates and bioactive molecules.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl N-phenylphosphoramidochloridate involves the reactivity of the phosphoramidochloridate moiety. The compound can act as an electrophile, reacting with nucleophiles to form new covalent bonds. The trichloroethyl group can also undergo substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethanol: A related compound used as a protecting group for carboxylic acids and other functional groups.
Phenyl N-phenylphosphoramidochloridate: Another organophosphorus compound with similar reactivity but different substituents.
Uniqueness
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate is unique due to the presence of both the trichloroethyl and phosphoramidochloridate groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution reactions and its applications in bioconjugation and medicinal chemistry make it a valuable compound in scientific research.
Propiedades
Número CAS |
64350-14-7 |
|---|---|
Fórmula molecular |
C8H8Cl4NO2P |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
N-[chloro(2,2,2-trichloroethoxy)phosphoryl]aniline |
InChI |
InChI=1S/C8H8Cl4NO2P/c9-8(10,11)6-15-16(12,14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Clave InChI |
KHAZBPVUHKYJFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NP(=O)(OCC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)


silane](/img/structure/B14506638.png)




![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
